(Z)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)-3-phenylacrylamide
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Overview
Description
(Z)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)-3-phenylacrylamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a phenoxyphenyl group, and a phenylacrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)-3-phenylacrylamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and a haloketone under basic conditions.
Attachment of the Phenoxyphenyl Group: The phenoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a halogenated thiazole intermediate.
Formation of the Phenylacrylamide Moiety: The final step involves the condensation of the thiazole derivative with a phenylacrylamide precursor under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylacrylamide moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the thiazole ring or the phenylacrylamide moiety, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with varying functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)-3-phenylacrylamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. It exhibits promising activity against certain biological targets, making it a candidate for further investigation in drug discovery and development.
Medicine
In the field of medicine, this compound is being explored for its therapeutic potential. Preliminary studies suggest that it may possess anti-inflammatory, antimicrobial, and anticancer properties, warranting further research into its mechanism of action and efficacy.
Industry
Industrially, this compound is utilized in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism of action of (Z)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)-3-phenylacrylamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but studies suggest that it may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-phenylacrylamide: This compound is structurally similar but contains a methoxy group instead of a phenoxy group.
(Z)-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-phenylacrylamide: This analog has a chlorophenyl group in place of the phenoxyphenyl group.
(Z)-N-(4-(4-bromophenyl)thiazol-2-yl)-3-phenylacrylamide: This compound features a bromophenyl group instead of the phenoxyphenyl group.
Uniqueness
The uniqueness of (Z)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)-3-phenylacrylamide lies in its phenoxyphenyl group, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
(Z)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2S/c27-23(16-11-18-7-3-1-4-8-18)26-24-25-22(17-29-24)19-12-14-21(15-13-19)28-20-9-5-2-6-10-20/h1-17H,(H,25,26,27)/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWATVDSMGSRHG-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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